molecular formula C9H6FNO4 B2636415 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 258528-35-7

6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2636415
CAS No.: 258528-35-7
M. Wt: 211.148
InChI Key: GQTVYGLTUVIQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one: is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 8th position on the benzopyran ring

Scientific Research Applications

Chemistry: 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of novel compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promising activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound is also explored for its use in material science, particularly in the development of organic electronic materials and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives involves the interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
  • 8-nitro-3,4-dihydro-2H-1-benzopyran-4-one
  • 6-fluoro-8-nitrochroman-4-one

Uniqueness: 6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the simultaneous presence of both fluorine and nitro groups on the benzopyran ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the design of new compounds with enhanced biological activity and stability .

Properties

IUPAC Name

6-fluoro-8-nitro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVYGLTUVIQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (5 mL) was cooled to −15° C., treated with 6-fluoro-2,3-dihydro-4H-chromen-4-one (1.0 g, 6.0 mmol), treated with a mixture of 70% nitric acid (1.8 mL) and concentrated sulfuric acid (2.8 mL), stirred at 0° C. for 2 hours and poured into water. The resulting solid was collected by filtration, washed with water and dried under vacuum. Purification of the residue on silica gel eluting with 1:1 ethyl acetate:hexanes provided the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.